1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone
Description
1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone is a heterocyclic compound featuring a triazolobenzothiazole scaffold fused with a 4-chlorophenyl group and an ethanone moiety. Its molecular formula is C₁₆H₁₀ClN₃OS₂, with a molar mass of 359.86 g/mol (exact mass inferred from structural analogs) . The compound’s structure combines electron-withdrawing (chlorophenyl) and sulfur-containing heterocyclic groups, which are known to enhance biological activity by modulating lipophilicity and electronic interactions with target receptors .
Triazolobenzothiazole derivatives are studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the sulfanyl (-S-) linker in this compound may improve metabolic stability compared to ether or amine linkages .
Properties
Molecular Formula |
C16H10ClN3OS2 |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |
InChI |
InChI=1S/C16H10ClN3OS2/c17-11-7-5-10(6-8-11)13(21)9-22-15-18-19-16-20(15)12-3-1-2-4-14(12)23-16/h1-8H,9H2 |
InChI Key |
KBYFNASEGNHULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the triazolobenzothiazole core, which can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminobenzenethiol and hydrazine derivatives. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the ethanone linkage through a nucleophilic substitution reaction, often using reagents like acetyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolobenzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular data, and reported biological activities:
Key Comparative Findings
Substituent Effects on Bioactivity
- In contrast, the 4-bromophenyl group in the triazole derivative () shows stronger antibacterial effects due to bromine’s larger atomic radius and polarizability .
- For example, pyridyl-substituted thiadiazoles () exhibit vasodilatory effects, suggesting a different target specificity compared to benzothiazole-containing compounds .
Pharmacokinetic Properties
Lipophilicity:
The triazolobenzothiazole scaffold in the target compound likely offers higher lipophilicity (logP ~3.5 estimated) than thiadiazole analogs (logP ~2.8), favoring membrane penetration . However, the pyrrole-containing analog () with a fluorine substituent may achieve better blood-brain barrier penetration due to increased electronegativity .Metabolic Stability: Sulfanyl-linked compounds (target, ) demonstrate slower oxidative degradation compared to ether or ester-linked derivatives, as evidenced by prolonged half-life in vitro studies .
Biological Activity
1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its potential as an anti-cancer and anti-infective agent.
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of 4-chlorophenyl derivatives with triazole and benzothiazole moieties. The synthesis typically involves:
- Formation of Triazole Ring : Using appropriate reagents to create the triazole structure.
- Thioether Formation : Introducing a sulfanyl group to enhance biological activity.
- Ethanone Backbone : Completing the structure with an ethanone group.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 4-chlorophenyl compound + triazole derivatives | Triazole intermediate |
| 2 | Thioacetic acid + base | Thioether |
| 3 | Acetic anhydride or similar | Final product |
Anticancer Properties
Research indicates that compounds containing the triazole and benzothiazole rings exhibit promising anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with IC50 values indicating significant potency.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay, the compound demonstrated a notable reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate moderate to strong antibacterial activity.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 50 |
| Salmonella typhi | 10 | 100 |
The proposed mechanism for the anticancer activity involves the inhibition of specific enzymes that are crucial for DNA synthesis and repair in cancer cells. Additionally, the compound may disrupt cellular membranes in bacteria, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
